4-Fluoro-5-methoxypicolinic acid
Description
4-Fluoro-5-methoxypicolinic acid is a fluorinated pyridine derivative featuring a carboxylic acid group at position 2, a fluorine atom at position 4, and a methoxy group at position 5 of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing effects of fluorine and the steric/electronic influence of the methoxy group, which modulate its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
4-fluoro-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11) |
InChI Key |
GPZOHNKOHGMPRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-methoxypicolinic acid typically involves the introduction of the fluorine and methoxy groups onto the picolinic acid framework. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for 4-Fluoro-5-methoxypicolinic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyridine ring.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Fluoro-5-methoxypicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials with specific properties, such as improved stability and reactivity
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
4-Hydroxy-5-methoxypicolinic Acid (CAS: 1609406-52-1)
- Key Difference : Replaces the 4-fluoro substituent with a hydroxyl group.
- Reduced acidity at the carboxylic acid group compared to the fluoro analog, as fluorine’s electron-withdrawing effect is absent.
5-(4-(Trifluoromethoxy)phenyl)picolinic Acid (CAS: 1261820-95-4)
- Key Difference : Features a trifluoromethoxy-substituted phenyl ring attached to the pyridine core.
- Impact :
6-(2-Fluoro-5-methoxyphenyl)picolinic Acid (CAS: 1261906-15-3)
- Key Difference : Fluorine and methoxy groups are located on a phenyl ring attached to the pyridine at position 6.
Structural Isomerism and Electronic Effects
Solubility and Stability
- Fluorine at position 4 in 4-fluoro-5-methoxypicolinic acid increases polarity and aqueous solubility compared to non-fluorinated analogs.
- Methyl esters (e.g., Methyl 5-fluoro-6-methylpicolinate) exhibit higher lipid solubility but lower hydrolytic stability than carboxylic acid derivatives .
Key Research Findings
Biological Activity
4-Fluoro-5-methoxypicolinic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and its mechanism of action. The findings are supported by relevant data tables and case studies.
Chemical Structure and Properties
4-Fluoro-5-methoxypicolinic acid is characterized by the following structural features:
- Fluorine Atom : Enhances binding affinity to molecular targets.
- Methoxy Group : Influences solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 171.13 g/mol.
Antimicrobial Activity
Research indicates that 4-Fluoro-5-methoxypicolinic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 16 µg/mL | Disruption of metabolic pathways |
| Pseudomonas aeruginosa | 64 µg/mL | Interference with protein synthesis |
Anticancer Properties
4-Fluoro-5-methoxypicolinic acid has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Breast Cancer Cell Line
A study evaluated the effects of 4-Fluoro-5-methoxypicolinic acid on the MCF-7 breast cancer cell line. The compound was administered at varying concentrations to determine its IC50 value and effects on cell cycle progression.
Results:
- IC50 : 150 µM
- Cell Cycle Arrest : Increased G1 phase population from 51% to 66%.
- Apoptosis Induction : Increased late apoptosis from 1% to 3% compared to control.
Table 2: Effects on Cell Cycle Distribution
| Treatment Concentration (µM) | G1 Phase (%) | S Phase (%) | G2 Phase (%) |
|---|---|---|---|
| Control | 51 | 22 | 21 |
| 150 | 66 | 17 | 17 |
The biological activity of 4-Fluoro-5-methoxypicolinic acid can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The fluorine atom enhances binding affinity to enzymes involved in metabolic pathways.
- Receptor Modulation : The methoxy group may influence receptor interactions, enhancing bioavailability and efficacy.
Research Findings
Recent studies have focused on optimizing the structure of derivatives based on 4-Fluoro-5-methoxypicolinic acid to enhance its biological activity. For instance, modifications in the picolinic acid framework have led to compounds with improved potency against specific cancer types and microbial strains.
Table 3: Structure-Activity Relationship (SAR) Findings
| Compound Derivative | Activity Profile | Notes |
|---|---|---|
| Compound A | High anticancer activity | IC50 = 120 µM |
| Compound B | Moderate antimicrobial activity | MIC = 32 µg/mL |
| Compound C | Low activity | Further optimization required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
